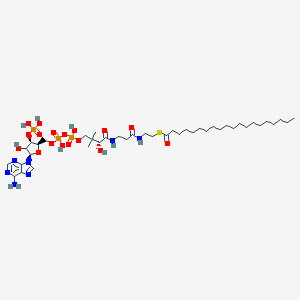

Arachidoyl-coa

Description

Eicosanoyl-CoA has been reported in Homo sapiens with data available.

Properties

CAS No. |

15895-27-9 |

|---|---|

Molecular Formula |

C41H74N7O17P3S |

Molecular Weight |

1062.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |

InChI |

InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |

InChI Key |

JYLSVNBJLYCSSW-IBYUJNRCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Synonyms |

arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Arachidoyl-CoA in the Biosynthesis of Very-Long-Chain Fatty Acids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in numerous biological processes. They are integral to the structure of sphingolipids like ceramides and sphingomyelin, which are vital for the integrity and function of the myelin sheath in the nervous system and the formation of the skin's permeability barrier. The biosynthesis of these crucial molecules occurs through a specialized fatty acid elongation system located in the endoplasmic reticulum. This guide provides an in-depth examination of the role of Arachidoyl-CoA (20:0-CoA), a saturated 20-carbon fatty acyl-CoA, as a key substrate in the VLCFA synthesis pathway. Understanding the enzymatic processes, regulation, and tissue-specific nature of this compound elongation is fundamental for research into lipid metabolism and the development of therapeutics for diseases associated with VLCFA dysregulation.

The Core Mechanism of Fatty Acid Elongation

The elongation of fatty acids in the endoplasmic reticulum is a cyclical process involving four key enzymatic reactions that sequentially add a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA chain.[1][2][3] This microsomal fatty acid elongation system is responsible for extending fatty acids that are 16 carbons or longer.[1][3]

The four steps in the elongation cycle are:

-

Condensation: This is the initial and rate-limiting step, where a 3-ketoacyl-CoA synthase, also known as a fatty acid elongase (ELOVL), catalyzes the condensation of the fatty acyl-CoA substrate (in this case, this compound) with malonyl-CoA. This reaction forms a 3-ketoacyl-CoA that is two carbons longer than the initial substrate.[4][5]

-

First Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR). This reaction requires NADPH as a cofactor.[3][4]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.[3]

-

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond in the trans-2,3-enoyl-CoA to yield a saturated fatty acyl-CoA that is two carbons longer than the original substrate. This step also utilizes NADPH.[3]

The newly elongated acyl-CoA can then either be utilized in various metabolic pathways or undergo further cycles of elongation.

Figure 1: The four-step cycle of fatty acid elongation in the endoplasmic reticulum.

The Specific Role of this compound in VLCFA Synthesis

This compound (20:0-CoA) is a primary substrate for the synthesis of saturated VLCFAs, particularly behenic acid (22:0) and lignoceric acid (24:0). This elongation is catalyzed by a family of seven transmembrane enzymes known as the Elongation of Very-Long-Chain Fatty Acids proteins (ELOVL1-7).[1][6] These enzymes exhibit distinct substrate specificities, tissue distribution, and regulatory mechanisms, making them key determinants of cellular lipid composition.[1]

The ELOVL enzymes are responsible for the initial, rate-limiting condensation step.[1][5] Specifically, ELOVL1 has been identified as a key enzyme responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs, including this compound.[6] Studies have shown that ELOVL1 catalyzes the extension of this compound (C20:0) to Docosanoyl-CoA (C22:0), which can then be further elongated to Lignoceroyl-CoA (C24:0).[6]

The elongation of this compound shows significant tissue-specific activity. For instance, the elongation of 20:0-CoA is highly active in cerebral microsomes, whereas this activity is negligible in liver microsomes, highlighting the importance of this pathway in the brain.[7]

Figure 2: Pathway of this compound elongation to VLCFAs catalyzed by ELOVL1.

Quantitative Data on Fatty Acid Elongation

Quantitative analysis of enzyme kinetics and product formation provides crucial insights into the efficiency and regulation of the this compound elongation pathway. While comprehensive data is often system-specific, studies have provided valuable quantitative comparisons.

| Substrate | Enzyme/System | Product(s) | Key Quantitative Finding | Reference |

| Exogenous this compound (20:0-CoA) | Swine Cerebral Microsomes | 22:0 and 24:0 | Condensation activity was nearly the same as the overall elongation activity, suggesting the condensation step is rate-limiting. | [8] |

| Arachidonic Acid (20:4) | Long-chain acyl-CoA synthetase (Frog Retina) | Arachidonoyl-CoA | Apparent Km: 40 µM; Vmax: 13.3 nmol/min/mg protein. | [9] |

| Stearoyl-CoA (18:0) | Purified human ELOVL7 | 3-keto-eicosanoyl-CoA (20:0) | The purified enzyme was confirmed to be active, converting C18:0-CoA and malonyl-CoA to the C20 product. | [5] |

| This compound (20:0-CoA) | Swine Cerebral Microsomes | Docosanoic acid (22:0) | Both NADPH and NADH were effective cofactors for the elongation. | [7] |

Experimental Protocols

In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol describes a general method for measuring the elongation of this compound using microsomal fractions, adapted from methodologies described in the literature.[1][3]

1. Preparation of Microsomes: a. Homogenize fresh tissue (e.g., brain cortex) in ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Elongation Reaction: a. Prepare a reaction mixture in a final volume of 200 µL containing:

- 100 mM Potassium Phosphate Buffer (pH 7.4)

- 1-2 mg/mL Microsomal Protein

- 1 mM NADPH and/or 1 mM NADH[7]

- 100 µM Malonyl-CoA (containing a radiolabel, e.g., [14C]malonyl-CoA, for tracking)

- 20 µM this compound (substrate)

- 2 mM ATP

- 5 mM MgCl2 b. Control Reactions: Prepare parallel reactions omitting key components to measure background:

- No NADPH/NADH: To confirm the requirement for reducing equivalents.

- No this compound: To measure the elongation of endogenous fatty acids.

- No Microsomes: To check for non-enzymatic reactions. c. Pre-incubate the mixture for 5 minutes at 37°C. d. Initiate the reaction by adding the substrate, this compound. e. Incubate for 30 minutes at 37°C. f. Stop the reaction by adding 1 mL of 10% (w/v) potassium hydroxide in 80% ethanol.

3. Analysis of Elongation Products: a. Saponify the lipids by heating the terminated reaction mixture at 60°C for 60 minutes. b. Acidify the mixture with concentrated HCl to protonate the fatty acids. c. Extract the fatty acids three times with an organic solvent (e.g., hexane). d. Evaporate the pooled organic phases to dryness under a stream of nitrogen. e. Resuspend the fatty acid residue in a suitable solvent for analysis. f. Analyze the products using radio-gas chromatography (Radio-GC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the radiolabeled elongated fatty acids (e.g., 22:0, 24:0).[3][8]

Figure 3: Experimental workflow for an in vitro fatty acid elongation assay.

Conclusion

This compound is a pivotal substrate in the microsomal fatty acid elongation pathway, serving as the direct precursor for the synthesis of behenic acid (22:0) and subsequently other saturated very-long-chain fatty acids. This process is indispensable for the production of essential structural lipids, particularly sphingolipids, that are highly enriched in the nervous system. The rate-limiting condensation step is governed by the ELOVL family of enzymes, with ELOVL1 playing a key role in the elongation of saturated fatty acyl-CoAs like this compound. The pronounced activity of this pathway in the brain underscores its significance in neural development and function. Further research into the specific regulation and substrate kinetics of the enzymes involved in this compound elongation will deepen our understanding of lipid-related metabolic disorders and may unveil novel targets for therapeutic intervention.

References

- 1. Mammalian Fatty Acid Elongases | Springer Nature Experiments [experiments.springernature.com]

- 2. Fatty acids elongation in the endoplasmic reticulum [mpmp.huji.ac.il]

- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 7. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison between condensation and overall chain elongation of this compound and arachidonoyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Arachidoyl-CoA in Shaping the Sphingolipidome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from structural membrane integrity to complex signaling cascades regulating cell fate. The diversity of sphingolipid function is intricately linked to their molecular structure, particularly the length of the N-acyl chain. Arachidoyl-CoA (C20:0-CoA), a 20-carbon saturated very-long-chain fatty acyl-CoA, serves as a key substrate for the synthesis of a specific subset of sphingolipids, thereby contributing to the complexity and functional specificity of the sphingolipidome. This technical guide provides an in-depth exploration of the function of this compound in sphingolipid metabolism, focusing on the enzymatic machinery, the resulting C20-sphingolipid species, and their physiological and pathological significance. Detailed experimental protocols and quantitative data are presented to facilitate further research in this specialized area of lipid biology.

Introduction to Sphingolipid Metabolism and the Significance of Acyl-Chain Length

Sphingolipid metabolism is a complex network of interconnected pathways that begins with the de novo synthesis of ceramides in the endoplasmic reticulum (ER). This process starts with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphingoid backbone, sphinganine. The subsequent N-acylation of sphinganine by one of six ceramide synthases (CerS) is a crucial step that determines the acyl-chain length of the resulting dihydroceramide, which is then desaturated to form ceramide.[1][2] The acyl-chain length of ceramides and their downstream metabolites, such as sphingomyelin and glycosphingolipids, profoundly influences their biophysical properties and their roles in cellular signaling.[3]

The Role of this compound in Ceramide Synthesis

This compound is a key donor of the 20-carbon arachidoyl group for the synthesis of C20-ceramides and other C20-sphingolipids. This reaction is primarily catalyzed by two specific ceramide synthases: Ceramide Synthase 4 (CerS4) and Ceramide Synthase 2 (CerS2).

Ceramide Synthase 4 (CerS4)

CerS4 exhibits a substrate preference for medium to long-chain acyl-CoAs, with a notable specificity for stearoyl-CoA (C18:0-CoA) and this compound (C20:0-CoA).[1][2] This enzymatic activity leads to the production of C18- and C20-ceramides. The expression of CerS4 is particularly high in the heart, which correlates with the abundance of C20-ceramides in this tissue.[4]

Ceramide Synthase 2 (CerS2)

CerS2 is responsible for the synthesis of very-long-chain ceramides, utilizing acyl-CoAs with chain lengths from C20 to C26.[5][6] While its primary substrates are typically C22- and C24-CoAs, CerS2 also demonstrates activity with this compound.[5] CerS2 is the most ubiquitously expressed CerS isoform, with high levels in the liver, kidney, and brain.[5] The presence of C20-dihydroceramides in tissues with high CerS2 expression, such as the kidney and lung, suggests a significant role for this enzyme in generating the C20-sphingolipid pool.[4]

Signaling Pathways and Functional Significance of C20-Sphingolipids

The incorporation of arachidic acid into sphingolipids influences various cellular processes. While research is ongoing, C20-ceramides have been implicated in several signaling pathways and have been associated with certain pathological conditions.

-

Cell Signaling: Ceramides, in general, are known to be involved in signaling pathways that regulate apoptosis, cell cycle arrest, and cellular stress responses.[7] The specific roles of C20-ceramides in these pathways are an active area of investigation.

-

Disease Association: Altered levels of C20-ceramides have been observed in various diseases. For instance, increased levels of C20-ceramide have been found in the failing human myocardium and in the lower airway epithelium of individuals with advanced cystic fibrosis.[8][9] In obese liver tissue, C20-ceramide levels are significantly higher compared to lean liver tissue.[10] These findings suggest a potential role for C20-sphingolipids in the pathophysiology of these conditions.

Quantitative Data on C20-Ceramides and this compound

The following tables summarize available quantitative data on the levels of C20-ceramides and very-long-chain acyl-CoAs in various biological samples.

| Tissue/Cell Type | C20:0-Ceramide Level (pmol/mg protein) | Reference |

| Mouse Heart | 187.6 ± 106.4 | [4] |

| Human Failing Myocardium | Significantly increased vs. control | [8] |

| Obese Mouse Liver | Significantly higher than lean | [10] |

| Human Lung (Cystic Fibrosis) | Significantly raised vs. control | [9] |

| Cell Line | Total Very-Long-Chain Acyl-CoAs (>C20) (% of total fatty acyl-CoAs) | This compound Level (pmol/10^6 cells) | Reference |

| RAW264.7 | <10% | Not specified | [11] |

| MCF7 | >50% | Not specified | [11] |

Experimental Protocols

Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[12][13][14]

Materials:

-

Phosphate buffer (100 mM KH2PO4, pH 4.9)

-

2-Propanol

-

Acetonitrile (ACN)

-

Oligonucleotide purification columns

-

C18 solid-phase extraction columns

-

HPLC system with UV detector

Procedure:

-

Homogenize flash-frozen tissue samples in ice-cold phosphate buffer using a glass homogenizer.

-

Add 2-propanol to the homogenate and homogenize again.

-

Extract the acyl-CoAs from the homogenate by adding acetonitrile.

-

Centrifuge the mixture and collect the supernatant.

-

Apply the supernatant to an oligonucleotide purification column to bind the acyl-CoAs.

-

Wash the column to remove unbound contaminants.

-

Elute the acyl-CoAs with 2-propanol.

-

Concentrate the eluent under a stream of nitrogen.

-

Further purify and concentrate the acyl-CoAs using a C18 solid-phase extraction column.

-

The purified acyl-CoA fraction is now ready for quantification by HPLC.

In Vitro Ceramide Synthase Assay with this compound

This protocol is based on established ceramide synthase assays.[15][16][17]

Materials:

-

Cell or tissue homogenates expressing CerS2 or CerS4

-

[4,5-³H]Sphinganine

-

This compound (C20:0-CoA)

-

Defatted bovine serum albumin (BSA)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the protein concentration.

-

Prepare a reaction mixture containing the reaction buffer, a defined amount of cell/tissue homogenate protein (e.g., 100-150 µg), and defatted BSA (e.g., 20 µM).

-

Add [4,5-³H]sphinganine (e.g., 15 µM) to the reaction mixture.

-

Initiate the reaction by adding this compound (e.g., 50 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Collect the lower organic phase and dry it under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol.

-

Separate the radiolabeled dihydroceramide product from the unreacted sphinganine substrate using thin-layer chromatography (TLC).

-

Scrape the TLC band corresponding to dihydroceramide and quantify the radioactivity using a scintillation counter.

Quantification of C20-Ceramides by LC-MS/MS

This protocol outlines the general steps for the quantification of C20-ceramides.[18][19][20][21][22]

Materials:

-

Biological samples (cells, tissues, plasma)

-

Internal standards (e.g., C17:0-ceramide)

-

Solvents for extraction (e.g., chloroform, methanol, isopropanol)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Lipid Extraction:

-

Homogenize tissue samples or lyse cells.

-

Add a known amount of the internal standard (e.g., C17:0-ceramide) to the sample.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or isopropanol:water:ethyl acetate (30:10:60, v/v/v).

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under nitrogen.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid or ammonium formate to achieve separation of different ceramide species based on their acyl-chain length and polarity.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for C20:0-ceramide (e.g., m/z 594.6 → 264.3) and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a C20:0-ceramide standard.

-

Calculate the concentration of C20:0-ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizations

Caption: De novo synthesis of C20-Ceramide.

Caption: Workflow for C20-Ceramide Quantification.

Conclusion

This compound is a crucial precursor in the synthesis of C20-sphingolipids, a process predominantly mediated by CerS2 and CerS4. The resulting C20-ceramides and their derivatives are increasingly recognized for their roles in cellular signaling and their association with various disease states. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in lipidomics, cell biology, and drug development, fostering further investigation into the precise functions of this important class of sphingolipids. A deeper understanding of the metabolism and function of C20-sphingolipids holds the potential to unveil novel therapeutic targets for a range of human diseases.

References

- 1. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. cusabio.com [cusabio.com]

- 8. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]

- 9. Ceramide is increased in the lower airway epithelium of people with advanced cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

A Technical Guide to the Cellular Localization of Arachidoyl-CoA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the subcellular locations where arachidonic acid is converted to its activated form, Arachidoyl-CoA. It details the key enzymes, their distribution within the cell, regulatory pathways, and the experimental protocols used for their study.

Introduction: The Significance of this compound

This compound, the activated thioester of arachidonic acid, is a pivotal molecule in cellular lipid metabolism. Its synthesis is the first committed step for the incorporation of arachidonic acid into a wide array of downstream metabolic pathways. These pathways include the synthesis of complex lipids such as phospholipids and triacylglycerols, energy production via β-oxidation, and post-translational modification of proteins.[1][2] The specific subcellular location of this compound synthesis is critical as it dictates the fate of the activated arachidonate, a process known as metabolic channeling.[2][3] Given the role of arachidonic acid metabolites as potent signaling molecules (e.g., eicosanoids), understanding the spatial regulation of its activation is paramount for research in inflammation, cancer, and metabolic diseases.[4][5]

Key Enzymes in this compound Synthesis

The conversion of free arachidonic acid to this compound is catalyzed by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs).[1][6] While several ACSL isoforms exist, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is distinguished by its strong substrate preference for arachidonic acid.[6][7] Other enzymes, such as certain Fatty Acid Transport Proteins (FATPs), also possess acyl-CoA synthetase activity and contribute to the cellular pool of activated fatty acids.[5][8][9]

-

ACSL4: This isozyme is considered the primary catalyst for arachidonate activation.[6] Its expression and activity are linked to various physiological and pathological processes, including ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10]

-

FATP1 (SLC27A1): While known for mediating fatty acid import across the plasma membrane, FATP1 also has intrinsic acyl-CoA synthetase activity.[8][11] It is involved in channeling fatty acids towards specific metabolic fates like triacylglycerol synthesis or oxidation.[5][8]

Subcellular Localization of this compound Synthesis

The synthesis of this compound is not confined to a single organelle. Instead, the responsible enzymes are strategically distributed across multiple cellular compartments, allowing for localized control over arachidonic acid metabolism.

-

Endoplasmic Reticulum (ER): The ER is a major site for ACSL4 localization.[4][7][10] This positioning is crucial for the synthesis of glycerolipids and the incorporation of arachidonate into phospholipids, which are key components of cellular membranes.[10] Studies in various cancer cell lines have confirmed a localization pattern for ACSL4 that closely follows ER-resident chaperone proteins like calnexin.[7]

-

Mitochondria and Mitochondria-Associated Membranes (MAMs): ACSL4 is also found in mitochondria, particularly at the MAMs—specialized sub-regions of the ER that form close contacts with mitochondria.[6][7][10] This localization is significant for channeling this compound towards mitochondrial β-oxidation for energy production or for its incorporation into mitochondrial phospholipids.[10] FATP1 has also been clearly identified in the outer mitochondrial membrane and the intermembrane space in mouse skeletal muscle.[8][12]

-

Peroxisomes: ACSL4 has been localized to peroxisomes, where it is involved in the β-oxidation of very-long-chain fatty acids and the synthesis of ether lipids.[6][7][10]

-

Other Locations: Evidence also points to the presence of ACSL4 in other organelles, including the Golgi apparatus, endosomes, and lipid droplets, highlighting its diverse roles in cellular lipid trafficking and metabolism.[6][7][13] FATP1 is well-established at the plasma membrane, where it facilitates the uptake of long-chain fatty acids, including arachidonic acid, from the extracellular environment.[8][11]

Quantitative Data on Enzyme Distribution and Activity

Quantifying the distribution of acyl-CoA synthetase activity is essential for understanding the metabolic flux of arachidonic acid. The following table summarizes available quantitative data from subcellular fractionation experiments.

| Enzyme/Activity | Cell/Tissue Type | Organelle/Fraction | Relative Activity/Distribution | Reference(s) |

| Long-chain acyl-CoA synthetase | Retina (Bovine, Rat, Frog) | Microsomal Fraction | ~60% of total activity | [14] |

| Long-chain acyl-CoA synthetase | Retina (Bovine, Rat, Frog) | Rod Outer Segments | 4-7% of total activity | [14] |

| Arachidonoyl-CoA Synthetase | Human Platelets | Membrane Fraction | 2.9 nmol/min/10⁹ platelets | [15] |

| FATP1 Protein | Mouse Gastrocnemius Muscle | Mitochondrial Fraction | Most abundant | [8][12] |

| FATP1 Protein | Mouse Gastrocnemius Muscle | Plasma Membrane Fraction | Detected | [8][12] |

Signaling Pathways and Regulation

The activity and localization of enzymes involved in this compound synthesis are subject to regulation by cellular signaling pathways. This regulation allows cells to dynamically control arachidonic acid metabolism in response to various stimuli.

One key regulatory mechanism involves the phosphorylation of ACSL4. Protein Kinase C βII (PKCβII) can directly phosphorylate ACSL4, leading to its activation and amplifying lipid peroxidation, which can ultimately induce ferroptosis.[10]

Experimental Protocols

Determining the subcellular localization of this compound synthesis relies on a combination of techniques, including subcellular fractionation followed by biochemical assays, and in-situ visualization methods like immunofluorescence microscopy.

Experimental Workflow for Localization Studies

The general workflow involves physically separating cellular compartments or visually tagging the enzyme of interest to determine its location.

References

- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACSL4 - Wikipedia [en.wikipedia.org]

- 7. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal | PLOS One [journals.plos.org]

- 9. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The role of FATP1 in lipid accumulation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid transport protein 1 (FATP1) localizes in mitochondria in mouse skeletal muscle and regulates lipid and ketone body disposal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subcellular - ACSL4 - The Human Protein Atlas [proteinatlas.org]

- 14. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of an arachidonoyl coenzyme A synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Degradation of Arachidoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidoyl-CoA, a 20-carbon saturated very-long-chain fatty acyl-CoA, is a key metabolic intermediate. Its degradation is crucial for maintaining cellular lipid homeostasis and energy balance. This technical guide provides an in-depth overview of the enzymatic pathways responsible for the breakdown of this compound, focusing on the core enzymes, their kinetics, and regulatory mechanisms. Detailed experimental protocols for assessing enzyme activity and visually descriptive signaling and metabolic pathway diagrams are included to facilitate further research and drug development efforts targeting lipid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their CoA esters, such as this compound (C20:0-CoA), play vital roles in various cellular processes. The catabolism of these molecules is essential to prevent their accumulation, which can lead to cellular toxicity and is associated with several metabolic disorders. The degradation of this compound is a multi-step process primarily occurring within two cellular compartments: the peroxisomes and the mitochondria. This guide will dissect the enzymatic machinery in both organelles that collaboratively ensure the complete oxidation of this compound.

The Dual-Pathway Degradation of this compound

The breakdown of the long carbon chain of this compound is initiated in the peroxisomes, which are specialized for the initial oxidation of VLCFAs. The resulting chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA via the canonical beta-oxidation pathway.

Peroxisomal Beta-Oxidation: The Initial Truncation

Peroxisomes handle the initial, and often rate-limiting, steps of VLCFA degradation. The key enzymes involved are:

-

Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons of this compound. Unlike its mitochondrial counterparts, ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

-

D-Bifunctional Protein (DBP): This multifunctional enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond created by ACOX1 and then oxidizes the resulting hydroxyl group.

-

Peroxisomal 3-ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in the case of this compound, Stearoyl-CoA or C18:0-CoA).

This cycle repeats until the acyl-CoA chain is sufficiently shortened to be a suitable substrate for mitochondrial beta-oxidation.

Mitochondrial Beta-Oxidation: The Powerhouse of Degradation

Once shortened in the peroxisomes, the resulting acyl-CoAs are transported to the mitochondria for complete oxidation. The key enzymatic players in this pathway are:

-

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): As the first enzyme in the mitochondrial beta-oxidation of long-chain fatty acids, VLCAD is active on substrates with chain lengths from C12 to C24.

-

Mitochondrial Trifunctional Protein (MTP): This protein complex, located in the inner mitochondrial membrane, houses the next three enzymatic activities for long-chain substrates:

-

Long-chain enoyl-CoA hydratase

-

Long-chain 3-hydroxyacyl-CoA dehydrogenase

-

Long-chain 3-ketoacyl-CoA thiolase

-

-

Medium- and Short-Chain Specific Enzymes: As the fatty acyl chain is progressively shortened, a series of soluble enzymes in the mitochondrial matrix with specificity for medium and short-chain acyl-CoAs take over to complete the degradation to acetyl-CoA.

Quantitative Data on Key Enzymes

Quantifying the kinetic parameters of the enzymes involved in this compound degradation is crucial for understanding the pathway's efficiency and for developing targeted therapeutics. While specific data for this compound as a substrate is limited, the following tables summarize available data for very-long-chain fatty acyl-CoAs, providing a strong basis for understanding their activity on C20:0-CoA.

Disclaimer: The kinetic parameters for this compound are largely extrapolated from studies on similar very-long-chain fatty acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), due to a lack of direct experimental data for C20:0-CoA in the literature.

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acyl-CoAs

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cellular Localization |

| Acyl-CoA Oxidase 1 (ACOX1) | C16:0-CoA, C18:0-CoA | ~10-20 | ~50-150 | 8.0-8.5 | Peroxisome |

| D-Bifunctional Protein (DBP) | C16-enoyl-CoA, C18-enoyl-CoA | ~5-15 | ~100-300 | 7.5-8.5 | Peroxisome |

| Peroxisomal 3-ketoacyl-CoA Thiolase | C16-ketoacyl-CoA, C18-ketoacyl-CoA | ~2-10 | ~200-500 | 8.0-9.0 | Peroxisome |

Table 2: Key Enzymes in Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acyl-CoAs

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Cellular Localization |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C16:0-CoA, C18:0-CoA | ~1-5 | ~20-80 | 7.0-7.5 | Inner Mitochondrial Membrane |

| Mitochondrial Trifunctional Protein (MTP) - Hydratase | C16-enoyl-CoA | ~2-8 | ~500-1500 | 7.5-8.5 | Inner Mitochondrial Membrane |

| Mitochondrial Trifunctional Protein (MTP) - Dehydrogenase | C16-hydroxyacyl-CoA | ~1-5 | ~100-400 | 8.5-9.5 | Inner Mitochondrial Membrane |

| Mitochondrial Trifunctional Protein (MTP) - Thiolase | C16-ketoacyl-CoA | ~1-4 | ~300-1000 | 8.0-9.0 | Inner Mitochondrial Membrane |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme activity. The following are representative protocols for key enzymes in this compound degradation.

Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This spectrophotometric assay measures the reduction of a specific electron acceptor, ferricenium hexafluorophosphate, coupled to the oxidation of the acyl-CoA substrate by VLCAD.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.2)

-

Triton X-100 (0.2% v/v)

-

EDTA (0.1 mM)

-

Ferricenium hexafluorophosphate (150 µM)

-

This compound (or other long-chain acyl-CoA) (100 µM)

-

Mitochondrial extract or purified VLCAD

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, Triton X-100, EDTA, and ferricenium hexafluorophosphate.

-

Add the mitochondrial extract or purified enzyme to the reaction mixture and incubate for 2 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the this compound substrate.

-

Monitor the decrease in absorbance at 300 nm for 5 minutes, recording readings every 30 seconds. The decrease in absorbance corresponds to the reduction of ferricenium.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Assay for Acyl-CoA Oxidase (ACOX1) Activity

This fluorometric assay measures the production of hydrogen peroxide by ACOX1, which is coupled to the oxidation of a fluorogenic substrate by horseradish peroxidase.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

FAD (20 µM)

-

Horseradish peroxidase (10 U/mL)

-

Amplex® Red reagent (or similar fluorogenic substrate) (50 µM)

-

This compound (or other long-chain acyl-CoA) (50 µM)

-

Peroxisomal extract or purified ACOX1

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, FAD, horseradish peroxidase, and Amplex® Red.

-

Add the peroxisomal extract or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding the this compound substrate.

-

Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 571 nm excitation and 585 nm emission for Amplex® Red) over time.

-

Generate a standard curve using known concentrations of hydrogen peroxide to quantify the rate of H₂O₂ production and, consequently, the ACOX1 activity.

Coupled Spectrophotometric Assay for Mitochondrial Trifunctional Protein (MTP) Activities

The activities of the three enzymes of the MTP complex can be measured in a coupled assay that monitors the production of NADH.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NAD⁺ (1 mM)

-

Coenzyme A (0.1 mM)

-

Long-chain enoyl-CoA substrate (e.g., hexadecenoyl-CoA) (50 µM)

-

Mitochondrial extract or purified MTP

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.

-

Add the mitochondrial extract or purified MTP and incubate for 2 minutes at 37°C.

-

Initiate the reaction by adding the enoyl-CoA substrate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the 3-hydroxyacyl-CoA dehydrogenase activity.

-

To measure the thiolase activity, include Coenzyme A in the initial reaction mixture. The cleavage of the 3-ketoacyl-CoA will regenerate the acyl-CoA, allowing for continuous cycling and a sustained rate of NADH production. The difference in the rate of NADH production with and without Coenzyme A can be used to determine the thiolase activity.

Visualization of Pathways and Workflows

Metabolic Pathway for this compound Degradation

Caption: Overview of this compound degradation via peroxisomal and mitochondrial beta-oxidation.

Experimental Workflow for Enzyme Activity Assays

Caption: General experimental workflow for determining enzyme activity from biological samples.

PPARα Signaling Pathway in VLCFA Degradation

Caption: Transcriptional regulation of key VLCFA degradation enzymes by PPARα.

Regulation of this compound Degradation

The intricate process of this compound degradation is tightly regulated to meet the cell's energy demands and prevent the toxic accumulation of VLCFAs.

Transcriptional Regulation

The primary regulators of the genes encoding VLCFA degradation enzymes are the Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARα .[1][2] PPARα is a nuclear receptor that, upon activation by fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including ACOX1 and ACADVL (the gene encoding VLCAD).[1][4] This binding initiates the transcription of these genes, leading to increased synthesis of the respective enzymes and thereby enhancing the cell's capacity to degrade VLCFAs.

Allosteric Regulation

The activity of the beta-oxidation enzymes is also subject to allosteric regulation by metabolic intermediates. High ratios of NADH/NAD⁺ and acetyl-CoA/CoA can inhibit the dehydrogenase and thiolase enzymes, respectively.[5] This feedback mechanism ensures that the rate of beta-oxidation is coupled to the cell's energy status and the capacity of the citric acid cycle to process acetyl-CoA.

Conclusion

The degradation of this compound is a complex and highly regulated process that relies on the coordinated action of enzymes in both the peroxisomes and mitochondria. A thorough understanding of these pathways, the kinetics of the involved enzymes, and their regulatory mechanisms is paramount for the development of novel therapeutic strategies for a range of metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to further explore this critical area of lipid metabolism.

References

- 1. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Arachidoyl-CoA in the Synthesis of Very-Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in numerous physiological processes, including membrane structure, cell signaling, and energy storage. The synthesis of these critical molecules occurs primarily in the endoplasmic reticulum through a cyclical elongation process. Arachidoyl-CoA (C20:0-CoA), a saturated 20-carbon fatty acyl-CoA, serves as a key precursor in the production of saturated VLCFAs, such as behenic acid (C22:0), lignoceric acid (C24:0), and cerotic acid (C26:0). Dysregulation of VLCFA metabolism, often linked to impaired elongation or degradation, is associated with severe inherited disorders like X-linked adrenoleukodystrophy (X-ALD).[1][2][3] This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to VLCFAs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

The Fatty Acid Elongation Cycle

The elongation of fatty acids in the endoplasmic reticulum is a four-step process that adds two carbon units from malonyl-CoA to an existing acyl-CoA chain.[4][5] This cycle is catalyzed by a multienzyme complex known as the elongase system.

The four key reactions are:

-

Condensation: This is the initial and rate-limiting step, catalyzed by a family of enzymes called fatty acid elongases (ELOVLs in mammals).[6] A β-ketoacyl-CoA is formed by the condensation of an acyl-CoA (in this case, this compound) with malonyl-CoA.

-

Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR), utilizing NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA by a β-hydroxyacyl-CoA dehydratase (HACD), forming a trans-2,3-enoyl-CoA.

-

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.[7]

This newly formed acyl-CoA can then serve as a substrate for further rounds of elongation.

Key Enzymes: The ELOVL Family

In mammals, seven distinct fatty acid elongases (ELOVL1-7) have been identified, each exhibiting substrate specificity for fatty acyl-CoAs of varying chain lengths and degrees of saturation.[8][9] ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs.[3] It displays high activity towards saturated and monounsaturated C20- and C22-CoAs.[1][8] ELOVL3 and ELOVL7 can also elongate C18:0-CoA and show some activity towards longer chain saturated fatty acids, but ELOVL1 is considered the most potent elongase for C22:0, C24:0, and C26:0-CoA substrates.[1]

Quantitative Data on this compound Elongation

The substrate specificity of the ELOVL enzymes has been characterized through in vitro analyses, providing quantitative insights into their activity with this compound.

| Enzyme | Substrate | Relative Activity (%)* | Product(s) | Reference |

| ELOVL1 | C18:0-CoA | 100 | C20:0, C22:0, C24:0 | [1] |

| C20:0-CoA | ~150 | C22:0, C24:0, C26:0 | [1] | |

| C22:0-CoA | ~200 | C24:0, C26:0 | [1] | |

| C24:0-CoA | ~120 | C26:0, C28:0 | [1] | |

| C26:0-CoA | ~80 | C28:0, C30:0 | [1] | |

| ELOVL3 | C18:0-CoA | 100 | C20:0, C22:0 | [1] |

| C20:0-CoA | ~50 | C22:0 | [1] | |

| C22:0-CoA | ~20 | C24:0 | [1] | |

| ELOVL7 | C18:0-CoA | 100 | C20:0, C22:0 | [1] |

| C20:0-CoA | ~30 | C22:0 | [1] | |

| C22:0-CoA | ~10 | C24:0 | [1] |

*Relative activity is expressed as a percentage of the activity with C18:0-CoA for each respective enzyme, as reported in the cited literature. Values are approximate and intended for comparative purposes.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol describes a general method for measuring the elongation of this compound in microsomal preparations, which are enriched in the enzymes of the fatty acid elongation system.[10][11]

Materials:

-

Liver microsomes (from rat, mouse, or human)

-

This compound (C20:0-CoA)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled)

-

NADPH

-

Bovine serum albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.4)

-

Reaction tubes

-

Water bath or incubator at 37°C

-

5 M KOH in 10% methanol

-

5 M HCl

-

Hexane/acetic acid (98:2, v/v)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixture: In a microfuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, NADPH, and this compound. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the microsomal protein to the pre-warmed reaction mixture. Start the reaction by adding [2-¹⁴C]Malonyl-CoA. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle agitation.

-

Termination and Saponification: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to hydrolyze the acyl-CoA esters to free fatty acids.

-

Acidification: Acidify the reaction mixture by adding 100 µL of 5 M HCl.

-

Extraction of Fatty Acids: Add 750 µL of hexane/acetic acid (98:2, v/v) to the tube, vortex vigorously for 1 minute, and then centrifuge to separate the phases.

-

Quantification: Transfer the upper organic phase containing the radiolabeled elongated fatty acids to a scintillation vial. Evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total VLCFA content in biological samples.[12][13][14]

Materials:

-

Biological sample (e.g., plasma, cultured cells, tissues)

-

Internal standards (e.g., deuterated C23:0 or C25:0)

-

Chloroform/methanol (2:1, v/v)

-

0.9% NaCl

-

BF₃-methanol or HCl-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Lipid Extraction:

-

Homogenize the sample in chloroform/methanol (2:1, v/v).

-

Add the internal standard.

-

Add 0.9% NaCl to induce phase separation.

-

Vortex and centrifuge.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a known volume of methanolic base (e.g., 0.5 M KOH in methanol) and heat to saponify the fatty acids from complex lipids.

-

Add a methylating agent (e.g., BF₃-methanol or HCl-methanol) and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

Add water and hexane to the reaction tube.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to concentrate the FAMEs.

-

-

GC-MS Analysis:

-

Reconstitute the FAMEs in a small volume of hexane.

-

Inject an aliquot into the GC-MS system.

-

Separate the FAMEs on the capillary column using a suitable temperature program.

-

Identify and quantify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards and the internal standard.

-

Conclusion

This compound is a pivotal substrate in the biosynthesis of saturated very-long-chain fatty acids. The enzymatic machinery, particularly the ELOVL1 elongase, efficiently catalyzes the conversion of this compound to behenoyl-CoA and subsequently to longer-chain fatty acids. Understanding the quantitative aspects of this process and the methodologies to study it are essential for researchers in the fields of lipid metabolism and related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and conducting experiments aimed at elucidating the intricacies of VLCFA synthesis and for the development of therapeutic strategies for disorders associated with its dysregulation.

References

- 1. pnas.org [pnas.org]

- 2. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]

- 4. biomolther.org [biomolther.org]

- 5. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Arachidoyl-CoA in the Brain: A Technical Guide

Abstract

Arachidoyl-CoA, the activated form of arachidic acid (20:0), is a pivotal molecule in the lipid biochemistry of the central nervous system (CNS). As a very-long-chain saturated fatty acyl-CoA, it serves as a critical substrate for the synthesis of even longer fatty acids and complex sphingolipids, which are indispensable for neuronal structure and function. This technical guide provides an in-depth examination of the synthesis, metabolism, and multifaceted biological roles of this compound in the brain. We detail its enzymatic synthesis via the ELOVL family of elongases, its incorporation into vital structural lipids of myelin and neuronal membranes, and its function as a precursor for signaling molecules. Furthermore, this document outlines the profound implications of dysregulated this compound metabolism in severe neurological disorders, such as X-linked Adrenoleukodystrophy (X-ALD) and spinocerebellar ataxia. Quantitative data from key studies are summarized, and detailed experimental protocols for the analysis of this compound and its related enzymes are provided to support researchers, scientists, and drug development professionals in this field.

Introduction

The brain is characterized by its exceptionally high lipid content and unique fatty acid composition. Among these lipids, very-long-chain fatty acids (VLCFAs), defined as those having 20 or more carbons, play indispensable roles. This compound (20:0-CoA) is the coenzyme A thioester of arachidic acid, a 20-carbon saturated fatty acid. Its significance in the brain stems not from its abundance as a free molecule but from its position as a key metabolic intermediate. It is the product of fatty acid elongation and, crucially, the precursor for the synthesis of longer VLCFAs (≥C22) and VLCFA-containing sphingolipids. These complex lipids are integral to the biophysical properties of neuronal membranes, the structural integrity of the myelin sheath, and the regulation of synaptic functions. Dysregulation of this compound metabolism is linked to catastrophic neurological diseases, underscoring its importance in maintaining CNS homeostasis.

Synthesis and Metabolism of this compound

The concentration and utilization of this compound are tightly regulated through a coordinated series of enzymatic reactions primarily located in the endoplasmic reticulum.

Synthesis Pathway

This compound is synthesized through the fatty acid elongation cycle, a four-step process that adds two-carbon units to a pre-existing acyl-CoA chain. The rate-limiting step is the initial condensation reaction catalyzed by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.[1] Specifically, this compound is formed from Stearoyl-CoA (18:0-CoA).

The key enzyme in the brain responsible for elongating fatty acyl chains to C20 and beyond is ELOVL4.[2][3] ELOVL4 is highly expressed in specific brain regions and is essential for the production of VLC-SFA (Very Long-Chain Saturated Fatty Acids) that are incorporated into sphingolipids.[1][2] Mutations in the ELOVL4 gene cause severe neurological diseases, highlighting its critical role.[1][3]

Metabolic Fates

Once synthesized, this compound is not a terminal product but is rapidly channeled into several key metabolic pathways:

-

Further Elongation: this compound serves as the substrate for further elongation cycles, also mediated by ELOVL enzymes, to produce behenoyl-CoA (22:0-CoA), lignoceroyl-CoA (24:0-CoA), and cerotoyl-CoA (26:0-CoA). These VLCFAs are crucial for specific biological functions.

-

Sphingolipid Synthesis: this compound is a substrate for ceramide synthases (CERS). This enzyme incorporates the arachidoyl chain into a ceramide backbone, forming N-arachidoyl-sphingosine. Ceramides are the central hub of sphingolipid metabolism, giving rise to essential myelin components like sphingomyelin and galactosylceramides, as well as complex gangliosides vital for cell signaling.[4][5][6]

-

Peroxisomal β-Oxidation: While most fatty acid oxidation occurs in mitochondria, VLCFAs are exclusively chain-shortened via β-oxidation within peroxisomes.[7] Defects in this pathway lead to the toxic accumulation of VLCFAs, as seen in X-linked Adrenoleukodystrophy.[7][8]

Biological Roles in the Brain

This compound and its downstream VLCFA products are fundamental to brain structure and function.

Structural Component of Neural Membranes

VLCFAs derived from this compound are preferentially incorporated into sphingolipids.[2] These lipids, along with cholesterol, are the primary constituents of lipid rafts—specialized microdomains within the plasma membrane that serve as platforms for signal transduction. The long, saturated acyl chains of these sphingolipids promote tight packing, which is essential for the function of receptors and ion channels concentrated in these rafts.[4][6]

Myelin Sheath Integrity

Myelin is a multi-layered membrane sheath produced by oligodendrocytes in the CNS that is exceptionally rich in lipids, particularly VLCFA-containing sphingolipids and plasmalogens.[9][10] These lipids provide the dense, hydrophobic environment necessary to insulate axons, thereby facilitating rapid saltatory conduction of nerve impulses. The synthesis of VLCFAs from precursors like this compound is critical for the proper formation, compaction, and long-term maintenance of the myelin sheath.[9]

Precursor to Signaling Molecules

This compound is a precursor for N-arachidoyl ceramide, a central molecule in the synthesis of all complex sphingolipids.[5] Beyond their structural role, ceramides and their metabolites (e.g., sphingosine-1-phosphate) are potent signaling molecules that regulate critical cellular processes, including proliferation, apoptosis, and inflammatory responses within the brain.[6]

Regulation of Synaptic Function

Recent evidence indicates that VLC-SFAs, the products of ELOVL4, are enriched in synaptic vesicle membranes.[1][2] Their unique biophysical properties appear to regulate the kinetics of vesicular exocytosis and neurotransmitter release, suggesting a direct role for this compound-derived lipids in modulating synaptic transmission.[1]

Quantitative Data

Direct quantification of this compound in the brain is technically challenging and not widely reported. However, data from related enzymatic activities and the relative abundance of other acyl-CoAs provide valuable context.

Table 1: Kinetic Properties of Arachidonoyl-CoA Synthetase in Rat Brain Microsomes Note: This enzyme activates arachidonic acid (20:4), but its high activity demonstrates the brain's capacity for activating long-chain fatty acids. The enzyme also shows activity towards other long-chain fatty acids.

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |

| Arachidonic Acid | 36 | 32.4 | [11] |

| ATP | 154 | - | [11] |

| Coenzyme A | 8 | - | [11] |

| MgCl₂ | 182 | - | [11] |

Table 2: Relative Abundance of Major Acyl-CoA Species in Mouse Brain This table illustrates that while polyunsaturated acyl-CoAs are prominent, saturated forms like Palmitoyl-CoA (16:0) and Stearoyl-CoA (18:0), the precursors to this compound, are also highly abundant.

| Acyl-CoA Species | Predominant Form in Brain | Relative Abundance | Reference |

| C16:0 (Palmitoyl-CoA) | Saturated | High | [12] |

| C18:0 (Stearoyl-CoA) | Saturated | High | [12] |

| C18:1 (Oleoyl-CoA) | Monounsaturated | High | [12] |

| C20:4 (Arachidonoyl-CoA) | Polyunsaturated | High | [12] |

| C22:6 (DHA-CoA) | Polyunsaturated | High | [12] |

Table 3: Endogenous Levels of Arachidonic Acid-Derived Metabolites in Control Mouse Brain These N-arachidonoyl amino acids are derived from the polyunsaturated arachidonic acid (20:4), not saturated arachidic acid (20:0). This data is included to demonstrate modern LC-MS/MS capabilities for quantifying related lipid molecules in brain tissue.

| Analyte | Concentration (pmol/g tissue) | Reference |

| N-arachidonoylethanolamide (AEA) | 8.5 ± 0.9 | [13] |

| N-arachidonoyl glycine (NAGly) | 13.1 ± 2.1 | [13] |

| N-arachidonoyl GABA (NAGABA) | 5.3 ± 0.8 | [13] |

| N-arachidonoyl serine (NASer) | 3.1 ± 0.5 | [13] |

| N-arachidonoyl alanine (NAAla) | 9.7 ± 1.9 | [13] |

Association with Neurological Disorders

The critical roles of this compound are highlighted by the severe pathologies that arise from defects in its metabolic network.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein (ALDP).[7][14] This protein is responsible for importing VLC-acyl-CoAs, including those derived from this compound, into the peroxisome for degradation.[8][15] The failure to catabolize these molecules leads to their toxic accumulation in tissues, most notably in the myelin of the CNS and the adrenal cortex.[7] This buildup disrupts membrane integrity and triggers a destructive inflammatory response, causing progressive demyelination, neurological decline, and adrenal insufficiency.[15][16]

ELOVL4-Related Diseases

Mutations in ELOVL4, the gene encoding the key elongase for VLCFA synthesis, are directly linked to autosomal dominant neurodegenerative disorders.[1][3]

-

Spinocerebellar Ataxia-34 (SCA34): Caused by heterozygous mutations in ELOVL4, this disorder is characterized by gait ataxia, dysarthria, and cerebellar atrophy, often accompanied by skin abnormalities.[2][3] This highlights the essential role of ELOVL4-derived VLCFAs in maintaining cerebellar function.

-

Stargardt-like Macular Dystrophy (STGD3): Certain mutations in ELOVL4 lead to this form of early-onset macular degeneration, resulting from the loss of photoreceptor cells in the retina, where ELOVL4 is also highly expressed.[1][3][17]

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound from brain tissue samples.

1. Brain Tissue Homogenization: a. Rapidly dissect the brain region of interest and immediately freeze in liquid nitrogen to halt metabolic activity. b. Weigh the frozen tissue (typically 10-50 mg). c. Homogenize the tissue in 10 volumes of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA or a deuterated analog). A bead-based homogenizer is recommended to ensure complete disruption.

2. Lipid Extraction: a. Perform a modified Bligh-Dyer or Folch extraction to separate lipids from the aqueous phase. b. Add chloroform and water (or an acidic solution to improve recovery) to the homogenate to induce phase separation. c. Vortex thoroughly and centrifuge at low speed (~2,000 x g) for 10 minutes at 4°C. d. Carefully collect the lower organic phase containing the lipids, including acyl-CoAs. e. Dry the organic phase completely under a stream of nitrogen gas.

3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable injection solvent, such as 90:10 methanol:water with 0.1% formic acid. b. Centrifuge the reconstituted sample at high speed (~15,000 x g) for 10 minutes to pellet any insoluble debris. c. Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC): Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for separation.

- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.

- Run a gradient from ~50% B to 100% B over 10-15 minutes to elute the acyl-CoAs. b. Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

- Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment generated after collision-induced dissociation (e.g., the fragment corresponding to the acyl-CoA moiety after loss of the fatty acyl chain).

- Quantification: Generate a standard curve using synthetic this compound of known concentrations. Quantify the endogenous levels in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.

// Nodes

Start [label="Brain Tissue Sample\n(Flash Frozen)", fillcolor="#FFFFFF"];

Homogenize [label="1. Homogenization\n(Solvent + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extract [label="2. Lipid Extraction\n(Bligh-Dyer / Folch)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dry [label="3. Solvent Evaporation\n(Under Nitrogen)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reconstitute [label="4. Reconstitution\n(Injection Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LC_MS [label="5. LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="6. Data Analysis\n(Quantification vs. Std Curve)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

Start -> Homogenize;

Homogenize -> Extract;

Extract -> Dry;

Dry -> Reconstitute;

Reconstitute -> LC_MS;

LC_MS -> Data;

}

Acyl-CoA Synthetase (ACS) Activity Assay

This fluorometric assay measures the activity of enzymes that produce this compound from arachidic acid. It is based on the principle that the product, Acyl-CoA, is used in subsequent enzymatic reactions to generate a quantifiable fluorescent signal. This protocol is adapted from commercially available kits.[18][19]

1. Reagent Preparation: a. Assay Buffer: Prepare the provided buffer (e.g., Tris or HEPES-based, pH ~7.5). b. Substrate Mix: Prepare a solution containing Arachidic Acid (the substrate), ATP, and Coenzyme A. c. Enzyme Mix: Reconstitute the enzyme mix, which contains enzymes that will process the Acyl-CoA product. d. Developer Mix: Reconstitute the developer, which links the enzymatic reactions to the probe. e. Probe: Prepare the fluorescent probe (e.g., OxiRed™), which reacts with an intermediate to produce fluorescence. f. Standard: Prepare a dilution series of a known standard (e.g., H₂O₂ or a stable Acyl-CoA analog) to generate a standard curve.

2. Sample Preparation: a. Homogenize brain tissue (~10 mg) or cells in ice-cold Assay Buffer. b. Centrifuge at 10,000 x g for 15 minutes at 4°C. c. Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate (e.g., using a BCA assay).

3. Assay Procedure: a. Standard Curve: Add the prepared standards to separate wells of a 96-well black microplate. Adjust the volume to 50 µL with Assay Buffer. b. Sample Wells: Add 2-20 µL of sample lysate to the wells. c. Background Control: For each sample, prepare a parallel well that will not receive the arachidic acid substrate to measure background fluorescence. d. Adjust the volume in all sample and background wells to 50 µL with Assay Buffer. e. Reaction Mix Preparation: For the number of wells required, prepare a master mix containing Assay Buffer, Substrate Mix, Enzyme Mix, Developer Mix, and Probe. f. Reaction Initiation: Add 50 µL of the Reaction Mix to each standard and sample well. For background wells, add a mix lacking the arachidic acid substrate. g. Measurement: Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

4. Calculation: a. Calculate the rate of fluorescence increase (ΔRFU/min) for each well. b. Subtract the rate of the background control from the corresponding sample rate. c. Compare the net rate of the sample to the standard curve to determine the amount of product generated per minute. d. Normalize the activity to the amount of protein in the sample lysate (e.g., in nmol/min/mg or mU/mg).

Conclusion and Future Directions

This compound stands as a central, albeit transient, metabolite in the complex lipid landscape of the brain. Its role extends far beyond that of a simple fatty acid, acting as an essential building block for the VLCFAs and sphingolipids that define the structure of myelin, regulate the function of neuronal membranes, and participate in critical signaling cascades. The devastating neurological consequences of errors in its synthesis or degradation pathways, as seen in X-ALD and SCA34, unequivocally establish its biological significance.

Future research should focus on developing more robust and accessible methods for the direct and precise quantification of this compound and other VLC-acyl-CoAs in discrete brain regions and cell types. Elucidating the specific regulatory mechanisms that control the flux of this compound into either elongation or sphingolipid synthesis pathways will provide deeper insights into brain lipid homeostasis. Ultimately, a more complete understanding of this compound metabolism will pave the way for novel therapeutic strategies targeting the array of debilitating neurological disorders linked to its dysregulation.

References

- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELOVL4 - Wikipedia [en.wikipedia.org]

- 4. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sphingolipid metabolism in brain insulin resistance and neurological diseases [frontiersin.org]

- 7. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]

- 8. X-linked adrenoleukodystrophy: role of very long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. childrenshospital.org [childrenshospital.org]

- 15. X-linked adrenoleukodystrophy: clinical, metabolic, genetic and pathophysiological aspects · Pediatric Palliative Care Library [pedpalascnetlibrary.omeka.net]

- 16. X-Linked Adrenoleukodystrophy | Choose the Right Test [arupconsult.com]

- 17. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. abcam.cn [abcam.cn]

- 19. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

The Discovery and Initial Characterization of Arachidoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidoyl-CoA is the coenzyme A thioester of arachidic acid, a 20-carbon saturated fatty acid. As a very-long-chain fatty acyl-CoA, it serves as a key metabolic intermediate, particularly in the elongation of fatty acids to produce even longer chains, which are crucial components of sphingolipids and other complex lipids in tissues such as the brain. While the initial discovery and characterization of enzymes involved in fatty acid metabolism often focused on the more biologically active unsaturated counterpart, arachidonoyl-CoA, the study of long-chain acyl-CoA synthetases has provided a foundational understanding of the synthesis and processing of saturated fatty acyl-CoAs like this compound. This guide provides an in-depth overview of the discovery, initial characterization, and metabolic fate of this compound, along with the experimental protocols used in these seminal studies.

Discovery of Long-Chain Acyl-CoA Synthetases

The journey to understanding this compound begins with the broader discovery of how fatty acids are activated for metabolism. Early research established that fatty acids must be converted to their coenzyme A (CoA) thioesters to participate in metabolic pathways. A pivotal moment in this field was the discovery that cells contain multiple long-chain acyl-CoA synthetases with differing substrate specificities.

In 1982, Wilson, Prescott, and Majerus published a landmark paper on the discovery of two distinct long-chain acyl-CoA synthetases in human platelets.[1] One of these enzymes showed broad specificity for a range of fatty acids, similar to previously studied synthetases. The other, however, was found to be highly specific for arachidonic acid, the precursor to prostaglandins.[1] This discovery was crucial as it demonstrated that specific enzymes could be dedicated to the metabolism of particular fatty acids, suggesting a mechanism for channeling these molecules into distinct metabolic pathways. While this particular study focused on arachidonoyl-CoA, the characterization of these enzymes laid the groundwork for understanding how other long-chain fatty acids, including arachidic acid, are activated.

Initial Characterization of this compound Synthesizing Enzymes

The enzymes responsible for the synthesis of this compound are long-chain acyl-CoA synthetases (ACSL). These enzymes catalyze the ATP-dependent formation of a thioester bond between the carboxyl group of a fatty acid and the sulfhydryl group of coenzyme A. The initial characterization of these enzymes in various tissues provided key insights into their function and regulation.

Biochemical and Kinetic Properties

Studies in different tissues, including brain and retina, have elucidated the kinetic properties of long-chain acyl-CoA synthetases that act on 20-carbon fatty acids. These enzymes exhibit specific requirements for ATP, CoA, and magnesium ions for their activity. The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined for various substrates and cofactors, providing a quantitative measure of enzyme performance.

| Tissue/Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Reference |

| Human Platelets | Arachidonic Acid | 30 | 2.9 | 8.0 | [1] |

| Human Platelets | ATP | 500 | - | 8.0 | [1] |

| Human Platelets | CoA | 130 | - | 8.0 | [1] |

| Human Platelets | Mg2+ | 2500 | - | 8.0 | [1] |

| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | 8.5 | [2] |

| Rat Brain Microsomes | ATP | 154 | - | 8.5 | [2] |

| Rat Brain Microsomes | CoA | 8 | - | 8.5 | [2] |